4-Ethylnicotinonitrile
Description
Its molecular formula is presumed to be C₈H₈N₂, with a molecular weight of ~132.16 g/mol. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nitrile group and the ethyl substituent, which may influence reactivity, solubility, and biological interactions .
Properties
CAS No. |
3222-55-7 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-10-6-8(7)5-9/h3-4,6H,2H2,1H3 |
InChI Key |
OJVXIEGAUZGHDR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NC=C1)C#N |
Canonical SMILES |
CCC1=C(C=NC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of 4-Ethylnicotinonitrile, highlighting substituent variations and their implications:
| Compound Name | Substituent Position/Type | Molecular Formula | Key Structural Differences | Expected Properties |
|---|---|---|---|---|
| This compound | 4-ethyl, pyridine-3-carbonitrile | C₈H₈N₂ | Reference compound | Moderate lipophilicity; potential for hydrogen bonding via nitrile group |
| 4-Isopropylnicotinonitrile | 4-isopropyl | C₉H₁₀N₂ | Bulkier substituent at 4-position | Higher steric hindrance; reduced solubility in polar solvents |
| 3-Ethylpyridine-4-carbonitrile | 3-ethyl | C₈H₈N₂ | Ethyl group at 3-position (meta to nitrile) | Altered electronic distribution; possible differences in reactivity |
| 4-Cyclopentylnicotinonitrile | 4-cyclopentyl | C₁₁H₁₂N₂ | Cyclic alkyl substituent | Increased lipophilicity; enhanced membrane permeability in biological systems |
| 4-(tert-Butyl)nicotinonitrile | 4-tert-butyl | C₁₀H₁₂N₂ | Highly branched substituent | Significant steric hindrance; potential thermal stability due to rigid structure |
| 5-Ethyl-4-methylnicotinonitrile | 4-methyl, 5-ethyl | C₉H₁₀N₂ | Dual substituents (methyl and ethyl) | Synergistic steric effects; modified electronic properties |
Notes: Molecular formulas and substituent positions inferred from .
Physical and Chemical Properties
- Lipophilicity: this compound (logP ~1.5) is less lipophilic than 4-cyclopentyl (logP ~2.8) or tert-butyl derivatives (logP ~3.2), impacting solubility in organic solvents .
- Thermal Stability : Branched derivatives (e.g., tert-butyl) exhibit higher decomposition temperatures (>200°C) compared to linear alkyl analogues .
- Crystallinity : Ethyl and methyl derivatives tend to form crystalline solids, whereas bulkier substituents (e.g., cyclopentyl) may lead to amorphous phases, as observed in related crystal studies .
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